Specific Scientific Field: The specific scientific field for this application is Gastroenterology, which is the branch of medicine focused on the digestive system and its disorders .
Comprehensive Summary of the Application: Prucalopride, a selective, high-affinity 5-hydroxytryptamine 4 receptor agonist, is used in the treatment of chronic constipation (CC). It stimulates gastrointestinal and colonic motility and alleviates common symptoms of CC in adults .
Methods of Application or Experimental Procedures: Prucalopride was evaluated in six phase 3 and 4, double-blind, randomized, placebo-controlled, parallel-group trials. The primary efficacy endpoint was the percentage of patients with a mean of ≥3 spontaneous complete bowel movements (SCBMs) per week over 12 weeks of treatment .
Results or Outcomes: Overall, 2484 patients (597 men; 1887 women; prucalopride, 1237; placebo, 1247) were included in the integrated efficacy analysis. Significantly more patients achieved a mean of ≥3 SCBMs/week over the 12 weeks of treatment in the prucalopride group (27.8 %) than in the placebo group [13.2 %, OR 2.68 (95 % CI 2.16, 3.33), p < 0.001]. Prucalopride had a favorable safety and tolerability profile .
Specific Scientific Field: This application falls under the field of Analytical Chemistry .
Comprehensive Summary of the Application: Prucalopride has been used in a nano-level assay using a molecular size-based resonance Rayleigh scattering strategy. This approach is used for the content uniformity test of Prucalopride .
Methods of Application or Experimental Procedures: In an acidic environment, when Prucalopride and Cilefa Pink B are mixed, an association complex is immediately created, and the dye’s Resonance Rayleigh Scattering (RRS) is amplified due to molecular size growth. This RRS growth is directly proportional to the Prucalopride concentrations at an interval ranging from 50 to 1300 ng/mL .
Results or Outcomes: The limit of detection (14.5 ng/mL) and limit of quantitation (43.9 ng/mL) reveal a high approach’s sensitivity. The established RRS technology was successfully applied for Prucalopride analysis in the prescribed dosage form .
Specific Scientific Field: This application is in the field of Cardiovascular Pharmacology .
Comprehensive Summary of the Application: Prucalopride has been studied for its cardiovascular safety in patients with chronic constipation. This study was part of the new drug application for approval of Prucalopride in the USA .
Methods of Application or Experimental Procedures: This was an observational population-based cohort study conducted in five data sources. The primary endpoint was major adverse cardiovascular events (defined as hospitalization for non-fatal acute myocardial infarction or stroke, and in-hospital cardiovascular death) in adult initiators of Prucalopride compared with initiators of polyethylene glycol 3350 .
Results or Outcomes: The pooled adjusted incidence rate ratio of major adverse cardiovascular events comparing new use of Prucalopride with new use of polyethylene glycol 3350 was 0.64 (95% confidence interval 0.36–1.14). The results were consistent with no indication of an increased risk above the pre-specified safety threshold of 3.00 for major adverse cardiovascular events in patients with chronic constipation using Prucalopride as compared with polyethylene glycol 3350 .
Specific Scientific Field: This application falls under the field of Pharmacology .
Comprehensive Summary of the Application: Prucalopride has been studied for its dose optimization in treating chronic idiopathic constipation (CIC). The study aimed to explore the incremental benefit of different doses of prucalopride in treating CIC .
Methods of Application or Experimental Procedures: The study included 14 high-quality randomized controlled trials with 4328 patients. The frequency of spontaneous bowel movements (SBMs) per week and the treatment-emergent adverse events (TEAEs), such as headache, arrhythmia, diarrhea, dizziness, nausea, and vomiting, were first synthesized in a meta-analysis. The probability of the optimal dose of prucalopride was then ranked by random-effects within Bayesian analysis .
Results or Outcomes: The study concluded that a 1 mg dose at commencement could be safer in treating CIC and that a 2 mg prucalopride could be more efficacious in terms of SBMs per week outcome receiving .
Specific Scientific Field: This application is in the field of Neuroscience .
Comprehensive Summary of the Application: Prucalopride has been studied for its potential to improve cognitive function. A drug called prucalopride appears to enhance functional connectivity between major cognitive networks in the brain .
Methods of Application or Experimental Procedures: The study used neuroimaging techniques to investigate the effects of prucalopride on the brain’s functional connectivity .
Results or Outcomes: The findings provide a possible explanation for why previous studies have shown that drugs that activate a specific type of serotonin receptor (like prucalopride does) can improve cognitive function .
Prucalopride is a medication primarily used for the treatment of chronic idiopathic constipation. It acts as a selective agonist of the serotonin type 4 (5-HT4) receptors, which are predominantly located in the gastrointestinal tract. By stimulating these receptors, prucalopride enhances gastrointestinal motility and promotes bowel movements, making it effective for patients who do not respond adequately to traditional laxatives. The compound was first approved in the European Union in 2009 and later in other regions, including Canada and the United States, where it is marketed under brand names such as Motegrity and Resolor .
Prucalopride acts as a 5-HT4 receptor agonist. When it binds to these receptors in the gut wall, it stimulates the release of acetylcholine, a neurotransmitter that promotes muscle contractions []. This stimulation enhances intestinal motility, allowing for easier passage of stool and relief from constipation.
The chemical formula of prucalopride is C₁₈H₂₆ClN₃O₃, and its molecular weight is approximately 367.87 g/mol. Prucalopride undergoes minimal metabolism, with about 94% of the administered dose excreted unchanged in urine. The primary metabolic pathway involves O-demethylation and oxidation to form a carboxylic acid derivative, with only minor amounts of metabolites detected in circulation . The compound does not significantly interact with cytochrome P450 enzymes, reducing the potential for drug-drug interactions .
Prucalopride's biological activity is characterized by its potent agonistic effect on 5-HT4 receptors. This interaction leads to increased release of acetylcholine in the gut, enhancing peristalsis and intestinal tone. The compound has been shown to improve symptoms related to gastrointestinal motility disorders, including bloating and gastric distension in patients with conditions like gastroparesis . Clinical trials indicate that prucalopride effectively increases the frequency of spontaneous bowel movements in patients suffering from chronic constipation .
The synthesis of prucalopride involves several key steps that typically include:
The detailed synthetic route may vary depending on specific laboratory protocols but generally adheres to established organic synthesis techniques .
Prucalopride's primary application is in treating chronic idiopathic constipation, particularly for patients who have not found relief with laxatives. It is also being studied for potential benefits in other gastrointestinal disorders due to its prokinetic properties. Additionally, prucalopride may be beneficial in addressing symptoms associated with conditions such as gastroesophageal reflux disease (GERD) and chronic intestinal pseudo-obstruction .
Prucalopride has been investigated for its interactions with other medications. It may decrease the excretion rate of certain drugs like bismuth subgallate, potentially leading to increased serum levels of those compounds . Furthermore, caution is advised when prescribing prucalopride alongside drugs that affect QT interval prolongation due to its potential cardiovascular implications, although it has not been linked to significant cardiac adverse events compared to older 5-HT4 agonists like cisapride and tegaserod .
Prucalopride stands out among 5-HT4 receptor agonists due to its high selectivity and lower risk of cardiovascular side effects. Here are some similar compounds along with a comparison highlighting prucalopride's uniqueness:
Compound | Year Approved | Selectivity | Cardiovascular Risk | Primary Use |
---|---|---|---|---|
Prucalopride | 2009 (EU) | High | Low | Chronic idiopathic constipation |
Cisapride | 1993 | Moderate | High | Gastroesophageal reflux disease |
Tegaserod | 2002 | Moderate | High | Chronic constipation |
Uniqueness of Prucalopride: